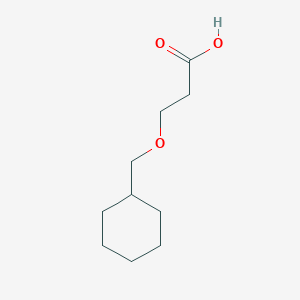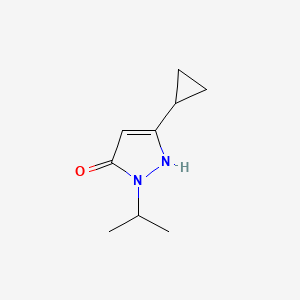
3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol
Descripción general
Descripción
The compound “3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this case, the pyrazole ring is substituted with a cyclopropyl group at the 3rd position and an isopropyl group at the 1st position. The 5th position of the ring contains a hydroxyl group .
Synthesis Analysis
The synthesis of pyrazole derivatives generally involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls. The specific synthesis route for “this compound” would depend on the starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. This ring is substituted at the 3rd position with a cyclopropyl group and at the 1st position with an isopropyl group. The 5th position of the ring contains a hydroxyl group .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the reaction conditions and the reagents used. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. As a pyrazole derivative, it is likely to be a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has explored efficient synthesis methods and the chemical behavior of pyrazole derivatives, including 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol. Studies have reported on the synthesis of new 3H-pyrazoles and cyclopropenyl alcohols directly from propargyl alcohols, indicating the regioselective 1,3-dipolar cycloaddition processes and the formation of structurally complex pyrazoles and cyclopropenyl alcohols with potential antibacterial activities (Hamdi, Dixneuf, & Khemiss, 2005). Efficient and divergent synthesis techniques have also been developed for fully substituted 1H-pyrazoles and isoxazoles from cyclopropyl oximes, showcasing the versatility of cyclopropyl-containing pyrazoles in synthesizing a wide array of heterocyclic compounds (Wang et al., 2008).
Biological and Medicinal Applications
Several studies have focused on evaluating the biological and medicinal potential of pyrazole derivatives. For instance, the synthesis and antifungal activity of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives have been investigated, showing significant activity against Candida albicans and highlighting the therapeutic potential of these compounds (Maruoka et al., 2008). Additionally, research into the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and their evaluation for antioxidant and anticancer activities has revealed promising results, with several derivatives showing significant cytotoxic effects against colorectal RKO carcinoma cells (Cadena-Cruz et al., 2021).
Catalysis and Chemical Reactions
The reactivity of 5-aminopyrazoles bearing a cyclopropyl group at the C3-position in palladium-catalyzed direct C4-arylation has been explored, demonstrating the utility of these compounds in regioselective arylations without decomposition of the cyclopropyl unit. This research underscores the significance of pyrazole derivatives in facilitating complex catalytic processes and the formation of tricyclic compounds (Sidhom et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol” could include further studies on its synthesis, characterization, and potential biological activities. Given the wide range of biological activities associated with pyrazole derivatives, it could be of interest in the development of new therapeutic agents .
Propiedades
IUPAC Name |
5-cyclopropyl-2-propan-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6(2)11-9(12)5-8(10-11)7-3-4-7/h5-7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJDGGZIYWWCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



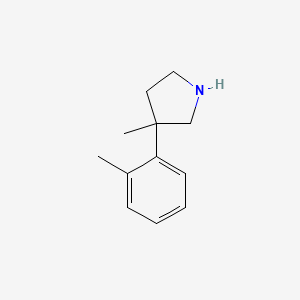

![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)
![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)
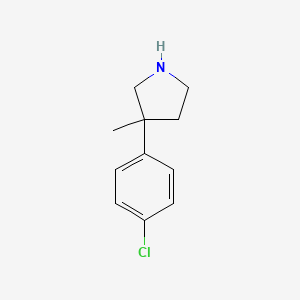
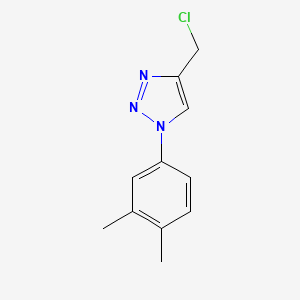
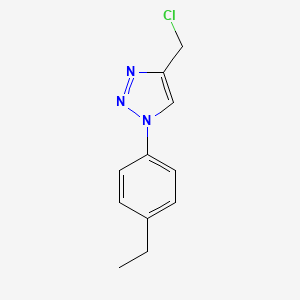
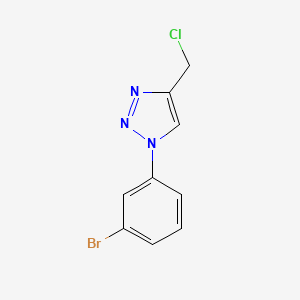

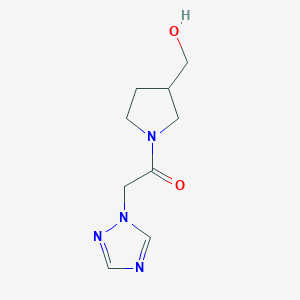
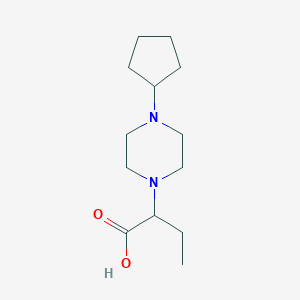
![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)
